1-(Benzyloxy)-3-iodobenzene
Overview
Description
1-(Benzyloxy)-3-iodobenzene, also known as 1-BzO-3-I, is an organoiodine compound that has been used in a variety of scientific research applications. It is a colorless solid that has a molecular weight of 441.8 g/mol and a melting point of 115-117 °C. The compound is soluble in organic solvents and is used in a variety of synthetic organic chemistry reactions.
Scientific Research Applications
Oxidative C-H Amination
Iodobenzene catalyzes the oxidative C-H amination of N-substituted amidines to yield 1,2-disubstituted benzimidazoles at room temperature, providing an efficient synthesis method (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).
Selective Oxidation of Alcohols
RuCl3-catalyzed disproportionation of (diacetoxyiodo)benzene is an efficient method for oxidizing primary and secondary alcohols to carbonyl compounds (Yusubov, Chi, Park, Karimov, & Zhdankin, 2006).
Enantiomerically Enriched Dihydrobenzofurans Synthesis
A novel synthetic approach using racemic 1-benzyloxy-2-oxiranylmethylbenzenes enables the synthesis of enantiomerically enriched dihydrobenzofurans (Bhoga, 2005).
Oxidation of Unreactive Alkyl Esters and Amides
Bis(tert-butylperoxy)iodobenzene serves as a peroxy radical source for effectively oxidizing alkyl esters and amides to keto compounds under mild conditions (Zhao, Yim, Tan, & Yeung, 2011).
Cyclization of 2-Aryl-N-meth-oxyethanesulfonamides
Iodobenzene-catalyzed cyclization with M-chloroperoxybenzoic acid produces 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Ortho-C-H-Benzoxylation of 2-Arylpyridines
Palladium-catalyzed ortho-C-H-benzoxylation using iodobenzene dibenzoates shows high regioselectivity and good functional group tolerance (Zhang, Wang, Yang, Li, & Li, 2015).
Quinoxaline-1-oxides Synthesis
Hypervalent iodine oxidation of benzil-α-arylimino oximes with iodobenzene diacetate efficiently synthesizes 2,3-diphenylquinoxaline-1-oxides (Aggarwal, Sumran, Saini, & Singh, 2006).
DFT Investigation of Bis(acyloxy)iodoarenes
A study on bis(acetoxy)iodobenzene revealed a dynamic process of oxygen atom interchange, with minimal impact from solvent and chemical alterations (Fusaro, Mocci, Luhmer, & Cerioni, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular pathways
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the compound’s action .
Properties
IUPAC Name |
1-iodo-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHOPJXDQAHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401035 | |
Record name | 3-Iodobenzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107623-21-2 | |
Record name | 1-Iodo-3-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107623-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-iodo-3-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Iodobenzyloxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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